1-Chloro-4-acetoxy-4-methylnonane
Description
1-Chloro-4-acetoxy-4-methylnonane is a branched aliphatic compound characterized by a nine-carbon chain (nonane backbone) with a chlorine atom at the first carbon, an acetoxy group (-OAc) at the fourth carbon, and a methyl branch at the same position. Its molecular formula is C₁₂H₂₁ClO₂, with a molecular weight of 232.75 g/mol. The compound’s structure combines electrophilic reactivity (from the chloro group) and ester functionality (from the acetoxy group), making it a versatile intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and specialty polymers. Its steric hindrance at the 4th carbon influences reaction kinetics and selectivity in substitution or elimination reactions .
Properties
Molecular Formula |
C12H23ClO2 |
|---|---|
Molecular Weight |
234.76 g/mol |
IUPAC Name |
(1-chloro-4-methylnonan-4-yl) acetate |
InChI |
InChI=1S/C12H23ClO2/c1-4-5-6-8-12(3,9-7-10-13)15-11(2)14/h4-10H2,1-3H3 |
InChI Key |
GRYOPGAIMJFBOR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)(CCCCl)OC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-Chloro-4-acetoxy-4-methylnonane with structurally or functionally related compounds, focusing on physicochemical properties, reactivity, and applications.
Structural Analogs with Chloro-Ester Functionality
Key Observations:
- Reactivity Differences: The chloro group in this compound is less reactive in SN2 reactions compared to 1-Chloroacetone due to steric hindrance from the methyl and acetoxy groups at the 4th position. This contrasts with 1-Chloroacetone, where the ketone group enhances electrophilicity at the α-carbon . The acetoxy group in the target compound hydrolyzes slower than ethyl or methyl esters in aromatic systems (e.g., Imp. E, EP) due to its aliphatic environment and branching .
- Thermal Stability: The longer carbon chain in this compound confers higher boiling points (~245–250°C) compared to smaller analogs like 1-Chloroacetone (119–121°C).
Functional Group Comparison: Chloro vs. Acyloxy Derivatives
| Compound Class | Example Compound | Key Reactivity | Stability in Aqueous Media |
|---|---|---|---|
| Aliphatic Chlorides | This compound | Moderate SN2 reactivity; sensitive to hydrolysis | Low (pH-dependent) |
| Aromatic Chlorides | 4-Chlorobenzophenone derivatives | Resistant to hydrolysis; inert to nucleophiles | High |
| Aliphatic Esters | Target compound’s acetoxy group | Hydrolyzes under acidic/basic conditions | Moderate |
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